molecular formula C21H19FN2O3 B2365132 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 847405-24-7

3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2365132
CAS RN: 847405-24-7
M. Wt: 366.392
InChI Key: QQAIVHOAWACICO-UHFFFAOYSA-N
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Description

3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a novel compound with the molecular formula C21H19FN2O3 . It has gained significant attention in the field of chemical research.


Molecular Structure Analysis

The molecular structure of 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is characterized by a benzofuran core with a carboxamide group attached at the 2-position. The carboxamide group is further substituted with a cyclopentane and a 2-fluorophenyl group .


Physical And Chemical Properties Analysis

3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has a molecular weight of 366.392. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Applications

  • Synthesis of Heterocyclic Compounds : Thiophene-2-carboxamide derivatives, similar in structure to the queried compound, have been synthesized for potential pharmaceutical applications. These compounds show promising antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Benzofuran Derivatives in Drug Development

  • Novel Orexin Receptor Antagonists : A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlighted its potential as a novel orexin 1 and 2 receptor antagonist, with implications for insomnia treatment (Renzulli et al., 2011).

Synthesis and Biological Evaluation

  • Antimicrobial and Anti-Inflammatory Activities : Synthesis of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives for the development of bioactive chemical entities with potential antimicrobial and anti-inflammatory activities (Lavanya et al., 2017).

Synthesis and Cytotoxic Evaluation

  • Synthesis for Cytotoxic and Antioxidant Activities : The synthesis of new heterocyclic moieties, including derivatives of benzofuran carboxamide, and their evaluation for cytotoxic and antioxidant activities are explored in a study, with some compounds showing activity in these areas (Iosr et al., 2015).

Radiolabeled Compounds in Neuroimaging

  • Development of Fluorine-18-Labeled Antagonists : Research on fluorine-18-labeled benzofuran carboxamide derivatives has been conducted, with potential applications in neuroimaging and studying serotonin levels (Lang et al., 1999).

Antifungal and Preservative Applications

  • Novel Antifungal Agents : Design and synthesis of benzofuran-1,2,3-triazole hybrid preservatives show potential antifungal applications against various fungi, highlighting the versatility of benzofuran derivatives in fungicidal applications (Abedinifar et al., 2020).

properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-15-10-4-5-11-16(15)23-21(26)19-18(14-9-3-6-12-17(14)27-19)24-20(25)13-7-1-2-8-13/h3-6,9-13H,1-2,7-8H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAIVHOAWACICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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